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Compound of Interest

Compound Name: 4-(3-Bromophenoxy)pyrimidine

CAS No.: 315189-72-1

Cat. No.: B1526555

Get Quote

Executive Summary: The Scaffold Identity
4-(3-Bromophenoxy)pyrimidine is a pivotal heterocyclic intermediate in medicinal chemistry,

particularly within the discovery of kinase inhibitors (e.g., p38

, VEGFR-2). It serves as a bifunctional pharmacophore: the electron-deficient pyrimidine ring
acts as a hydrogen bond acceptor (hinge binder), while the 3-bromophenoxy moiety provides a
lipophilic vector and a chemically versatile "handle" for cross-coupling reactions to access deep
hydrophobic pockets in protein targets.
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Property Detail

IUPAC Name 4-(3-Bromophenoxy)pyrimidine

Molecular Formula

C

H

BrN

O

Molecular Weight 251.08 g/mol

SMILES Brc1cccc(Oc2ncncc2)c1

Key Functionality -deficient Heterocycle (Pyrimidine), Aryl Ether

Linker, Aryl Bromide (Electrophile)

Structural Characterization & Electronic Profile
The Pyrimidine "Warhead"
The pyrimidine ring at the C4 position is highly susceptible to nucleophilic attack due to the

inductive (-I) and mesomeric (-M) electron-withdrawing effects of the nitrogen atoms at

positions 1 and 3. This electron deficiency is critical for two reasons:

Synthetic Accessibility: It enables rapid assembly via Nucleophilic Aromatic Substitution (S

Ar).

Biological Interaction: The N1 and N3 nitrogens often serve as H-bond acceptors for

backbone amide protons in the ATP-binding site of kinases.

The Ether Linkage & Conformational Dynamics
The ether oxygen acts as a flexible hinge. Unlike rigid biaryl systems formed by direct C-C

coupling, the C-O-C bond angle (typically ~118°–120°) allows the phenyl and pyrimidine rings

to adopt a non-coplanar conformation. This "twist" is energetically favorable, often disrupting
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-

stacking in the solid state but allowing the molecule to adopt an induced fit within enzyme
active sites.

The 3-Bromo Handle
The bromine atom at the meta position of the phenoxy ring is electronically deactivated but

sterically accessible. It is a "latent" functional group, intended not for direct interaction, but as a

site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the

scaffold into the "solvent-exposed region" or "allosteric pocket" of a target protein.

Synthetic Protocol: Nucleophilic Aromatic
Substitution (S Ar)
The synthesis of 4-(3-Bromophenoxy)pyrimidine relies on the displacement of a leaving

group (typically chloride) on the pyrimidine ring by the phenoxide generated in situ from 3-

bromophenol.

Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism.

Activation: Base deprotonates 3-bromophenol to form the nucleophilic 3-bromophenoxide.

Addition: The phenoxide attacks the C4 position of 4-chloropyrimidine.

Stabilization: A Meisenheimer-like anionic intermediate is formed, with the negative charge

delocalized onto the electronegative pyrimidine nitrogens.

Elimination: Re-aromatization drives the expulsion of the chloride ion.

Experimental Workflow (Standardized Protocol)
Reagents:

4-Chloropyrimidine hydrochloride (1.0 equiv)

3-Bromophenol (1.1 equiv)
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Potassium Carbonate (K

CO

) (2.5 equiv) or Cesium Carbonate (Cs

CO

) (for faster kinetics)

Solvent: DMF (Anhydrous) or DMSO

Step-by-Step Methodology:

Preparation: Charge a reaction vessel with 3-bromophenol (17.3 g, 100 mmol) and

anhydrous DMF (150 mL).

Deprotonation: Add K

CO

(34.5 g, 250 mmol) in portions. Stir at room temperature for 30 minutes to ensure formation
of the phenoxide. Note: Gas evolution (CO

) may occur if using carbonate with acidic impurities; ensure venting.

Addition: Add 4-chloropyrimidine hydrochloride (15.1 g, 100 mmol) slowly.

Reaction: Heat the mixture to 80–90 °C. Monitor by LCMS or TLC (Hexane/EtOAc 7:3).

Checkpoint: Conversion is usually complete within 4–6 hours. The product spot will be less

polar than the phenol but more polar than non-polar impurities.

Workup: Cool to room temperature. Pour into ice-water (500 mL). The product typically

precipitates as an off-white solid.

Purification: Filter the solid. Wash with water (3x) and hexanes (to remove unreacted

phenol). Recrystallize from Ethanol/Water if necessary.

Visualization of Synthesis Logic
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Figure 1: Step-wise S

Ar synthesis pathway for the generation of the phenoxy-pyrimidine scaffold.

Reactivity Profile & Divergent Functionalization
Once synthesized, 4-(3-Bromophenoxy)pyrimidine serves as a "Branch Point" intermediate.

The reactivity is orthogonal: the pyrimidine ring remains stable under cross-coupling conditions,

while the aryl bromide reacts.

Divergent Synthesis Map
Reaction Type Target Site Reagents Application

Suzuki-Miyaura 3-Br (Aryl)

Aryl Boronic Acid,

Pd(dppf)Cl

, Na

CO

Biaryl formation for

kinase selectivity

pockets.

Buchwald-Hartwig 3-Br (Aryl)

Amines, Pd

(dba)

, XPhos, NaOtBu

Introduction of

solubilizing amine

tails.

S

Ar (Secondary)
C2 (Pyrimidine)

Requires activation

(e.g., oxidation to N-

oxide)

Rare; usually C2 is

substituted before

ether formation if

needed.

Structural Activity Relationship (SAR) Logic
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Figure 2: Pharmacophore mapping and functionalization logic for drug discovery applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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